molecular formula C15H11Cl2N5O B11161443 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11161443
M. Wt: 348.2 g/mol
InChI Key: ZHORQKIEJASNER-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Benzylation: The tetrazole intermediate is then benzylated using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated tetrazole with 4-chlorobenzoyl chloride to form the desired benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium carbonate in acetone.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. The tetrazole ring enhances the biological activity of various derivatives by interacting with microbial enzymes and disrupting cellular processes.

  • Case Study : A study on related tetrazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide may similarly possess effective antimicrobial properties .

Anticancer Potential

The compound's structural features align with known anticancer agents, particularly those targeting specific cancer cell lines. The presence of the tetrazole group has been associated with enhanced cytotoxicity against various cancer types.

  • Case Study : In vitro studies on similar compounds have shown that derivatives containing tetrazole rings can inhibit the proliferation of cancer cells, including breast cancer cell lines. This suggests that this compound may also demonstrate anticancer efficacy .

Pharmacological Studies

Several studies have focused on the pharmacokinetics and pharmacodynamics of related compounds. These studies are crucial for understanding how this compound behaves in biological systems.

  • Bioavailability and Metabolism : Research indicates that compounds with similar structures exhibit varied bioavailability and metabolic pathways, which are essential for optimizing therapeutic efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for the development of more potent derivatives. Modifications to the benzamide and tetrazole groups can lead to variations in biological activity.

ModificationEffect on Activity
Chlorine SubstitutionIncreases lipophilicity and potentially enhances antimicrobial activity
Tetrazole Ring VariationsAlters binding affinity to target enzymes

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)acetamide
  • 4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)propionamide

Uniqueness

  • The presence of the tetrazole ring and the specific substitution pattern on the benzamide backbone may confer unique reactivity and biological activity compared to other similar compounds.
  • Differences in the length and nature of the substituents can lead to variations in solubility, stability, and overall bioactivity.

Biological Activity

4-chloro-N-(4-chlorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H13Cl2N5O
  • Molecular Weight : 348.20 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Tetrazole Ring : This is achieved through the reaction of a suitable benzamide derivative with sodium azide and a reducing agent.
  • Chlorination and Benzylation : The introduction of the chloro and benzyl groups is accomplished through electrophilic aromatic substitution reactions.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in:

  • Liver Cancer : HUH7, HEPG2
  • Breast Cancer : MCF7, T47D
  • Colon Cancer : HCT116

The compound's mechanism of action appears to involve apoptosis induction, as evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against certain bacterial strains, potentially disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.

Research Findings

StudyFindings
Demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 2.28 to 6.38 μM.
Showed potential antimicrobial activity with effective inhibition against selected bacterial strains.
Investigated the mechanism of action revealing pro-apoptotic effects and cell cycle arrest at G2/M phase.

Case Studies

Several studies have focused on the therapeutic potential of compounds similar to this compound:

  • Cytotoxicity Study : A study involving derivatives showed that compounds with similar structures exhibited IC50 values below 10 μM across various cancer cell lines, indicating strong anticancer potential.
  • Antimicrobial Research : Another study highlighted the effectiveness of related compounds against resistant bacterial strains, suggesting a broader application in antibiotic development.

Properties

Molecular Formula

C15H11Cl2N5O

Molecular Weight

348.2 g/mol

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H11Cl2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-6-5-12(17)7-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23)

InChI Key

ZHORQKIEJASNER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)Cl

Origin of Product

United States

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